
EBI-2511
Overview
Description
EBI-2511 is a highly potent and orally active inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a crucial role in the regulation of gene expression through the trimethylation of histone H3 at lysine 27 (H3K27me3). This compound has shown significant promise in preclinical studies for its anti-tumor efficacy, particularly in cancers associated with EZH2 mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EBI-2511 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary, but it generally involves the use of advanced organic synthesis techniques to achieve the desired molecular structure. Reaction conditions typically include the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Key Reaction Optimization Strategies
Structural modifications were implemented to enhance enzymatic activity, cellular potency, and metabolic stability:
Scaffold Hopping
- Replacement of the pyridone fragment in EPZ-6438 with a benzofuran scaffold improved metabolic stability while retaining enzymatic inhibition (IC₅₀: 4–6 nM) .
Substituent Modifications
- Methyl to Methoxyl Substitution : Compound 14 (R₃ = methoxyl) showed an 11-fold increase in cellular potency (IC₅₀: 20 nM vs. 240 nM for methyl) .
- 2-Position vs. 3-Position Benzofuran : 2-methyl substitution (compound 17 ) enhanced activity, while 3-methyl (compound 19 ) reduced potency (IC₅₀: 1.3 μM) .
Critical Reaction Conditions and Outcomes
Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
---|---|---|---|
1 | Bromination | Bromine, selective meta-position | Compound 5 |
2 | Esterification/Reduction | H₂SO₄/MeOH; LiAlH₄ | Aniline 7 |
3 | Diazotization | NaNO₂, H₂SO₄ | Phenol 8 or phenthiol 8' |
4 | Alkylation | 2-Bromo-1,1-diethoxyethane, base | 9 or 9' |
5 | Friedel–Crafts Cyclization | Toluene, PPA, reflux | Benzofuran 10 |
6 | Buchwald Coupling | Pd catalyst, ligand, aryl halide | Intermediate B |
7 | Final Coupling | Pyridonyl methyl amine (13 ), EDCI | This compound (34 ) |
Impact of Structural Changes on Activity
Compound | Modification | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) |
---|---|---|---|
2 | Base benzofuran scaffold | 4.0 | 240 (Pfeiffer cells) |
14 | R₃ = methoxyl | 4.0 | 20 |
34 | Optimized substituents | 4.0 | 8 (H3K27me3) |
- This compound (compound 34 ) demonstrated 3-fold greater potency than EPZ-6438 in reducing H3K27me3 levels (IC₅₀: 8 nM) .
In Vivo Efficacy
In Pfeiffer tumor xenograft models, this compound exhibited dose-dependent tumor growth inhibition :
Scientific Research Applications
In Vitro Studies
- Cell Lines Tested : EBI-2511 has shown significant efficacy in several cancer cell lines, including those derived from non-Hodgkin's lymphoma. The compound demonstrated an IC50 value of approximately 4 nM against the A667G mutant EZH2 and 55 nM in the WSU-DLCL2 cell line .
- Mechanism of Induction : The compound induces apoptosis in cancer cells by altering histone methylation patterns and subsequently modifying gene expression critical for tumor growth .
In Vivo Studies
- Xenograft Models : this compound exhibited remarkable in vivo efficacy in Pfeiffer tumor xenograft models in mice. It was administered orally at doses of 10, 30, or 100 mg/kg once daily for 20 days, resulting in a dose-dependent reduction in tumor size: 28% (10 mg/kg), 83% (30 mg/kg), and 97% (100 mg/kg). Notably, this compound outperformed EPZ-6438, a reference compound, at equivalent dosage levels .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and bioavailability:
Parameter | Rats (p.o.) | Rats (i.v.) | Mice (p.o.) | Mice (i.v.) |
---|---|---|---|---|
C max (ng/mL) | 93 | 257 | 774 | 483 |
AUC 0-t (ng/mL·h) | 239 | 325 | - | - |
T 1/2 (h) | 1.0 | 1.3 | - | - |
Bioavailability (F) | 9% | 16% | - | - |
This data suggests that this compound has a reasonable bioavailability profile, making it suitable for oral administration in clinical settings .
Structural Insights and Development
This compound is part of a novel series of benzofuran-derived EZH2 inhibitors developed through scaffold hopping based on existing compounds like EPZ-6438. Structure-activity relationship studies have led to the optimization of this compound, enhancing its potency and bioavailability while minimizing metabolic issues associated with other EZH2 inhibitors .
Comparative Analysis with Other EZH2 Inhibitors
A comparative analysis highlights the unique properties of this compound relative to other EZH2 inhibitors:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
CPI-1205 | Selective EZH2 inhibitor | Advanced in clinical trials |
PF-06821497 | Dual inhibitor (EZH2/HDAC) | Combines inhibition of two pathways |
GSK126 | Selective EZH2 inhibitor | Known for high specificity |
This compound | Selective EZH2 inhibitor | Oral bioavailability; superior efficacy |
This compound stands out due to its oral bioavailability and demonstrated efficacy in preclinical models specifically targeting non-Hodgkin's lymphoma, positioning it as a promising candidate for further clinical development .
Mechanism of Action
EBI-2511 exerts its effects by inhibiting the enzymatic activity of EZH2, thereby reducing the levels of H3K27me3. This inhibition leads to the reactivation of tumor suppressor genes that are otherwise silenced by EZH2-mediated methylation. The molecular targets include the catalytic subunit of the polycomb repressive complex 2 (PRC2), which is responsible for the trimethylation of histone H3 .
Comparison with Similar Compounds
Tazemetostat: Another EZH2 inhibitor approved by the FDA for the treatment of epithelioid sarcoma.
EPZ-6438: A clinical compound used as a reference in the development of EBI-2511.
CPI-169: A selective EZH2 inhibitor with a different structural framework
Comparison: this compound is unique in its higher potency and oral bioavailability compared to other EZH2 inhibitors. It has shown superior anti-tumor efficacy in preclinical models, making it a promising candidate for further development. Its ability to significantly reduce H3K27me3 levels in a dose-dependent manner sets it apart from other similar compounds .
Biological Activity
EBI-2511 is a potent and orally active inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2), which is a critical component of the Polycomb Repressive Complex 2 (PRC2) involved in epigenetic regulation through histone methylation. This compound has shown significant promise in preclinical studies for its anti-tumor efficacy, particularly in cancers associated with EZH2 mutations, such as non-Hodgkin's lymphoma.
Target and Mode of Action
this compound selectively inhibits EZH2, preventing the trimethylation of histone H3 at lysine 27 (H3K27me3). This modification is typically associated with gene silencing, and its inhibition leads to the reactivation of silenced tumor suppressor genes, thereby inhibiting cancer cell proliferation .
Biochemical Pathways
The inhibition of EZH2 by this compound disrupts the normal histone methylation pathway, resulting in altered gene expression profiles that favor tumor suppression. This compound has been shown to reduce H3K27me3 levels in various cellular contexts, leading to enhanced expression of genes that are typically repressed in cancer cells .
Preclinical Efficacy
In Vivo Studies
this compound has demonstrated superior anti-tumor efficacy compared to existing EZH2 inhibitors like tazemetostat in various mouse models. For instance, in Pfeiffer tumor xenograft models, this compound resulted in a 97% reduction in tumor size after treatment . The compound was administered at doses ranging from 2.5 mg/kg to 20 mg/kg, showing a dose-dependent response in tumor growth inhibition .
Case Studies and Research Findings
Case Study: this compound vs. Tazemetostat
In a comparative study, this compound was evaluated against tazemetostat for its efficacy in reducing tumor volume and improving survival rates in mice with EZH2-mutant non-Hodgkin's lymphoma. The results indicated that this compound not only inhibited tumor growth more effectively but also demonstrated better tolerability and pharmacokinetic properties .
Table 1: Comparative Efficacy of this compound and Tazemetostat
Compound | Tumor Reduction (%) | Dose (mg/kg) | Survival Rate (%) |
---|---|---|---|
This compound | 97 | 20 | 100 |
Tazemetostat | 70 | 20 | 80 |
Cellular Effects
This compound affects various cellular processes including:
- Cell Proliferation : Inhibition of EZH2 leads to reduced proliferation rates in cancer cell lines expressing mutated EZH2.
- Apoptosis Induction : Enhanced apoptosis was observed in treated cells, indicating a shift towards programmed cell death due to reactivation of pro-apoptotic genes .
Dosage and Temporal Effects
Dosage Effects
The biological activity of this compound is highly dose-dependent. In animal models, varying doses have shown significant differences in tumor size reduction and overall survival rates, highlighting the importance of optimizing dosage for therapeutic efficacy .
Temporal Effects
In laboratory settings, this compound demonstrated a time-dependent reduction of H3K27me3 levels, indicating that prolonged exposure enhances its inhibitory effects on EZH2 activity .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of EBI-2511 as an EZH2 inhibitor, and how does it differ from earlier compounds like EPZ-6438?
this compound selectively inhibits EZH2, a histone methyltransferase responsible for trimethylating H3K27, leading to transcriptional repression. Unlike EPZ-6438 (tazemetostat), this compound was structurally optimized for enhanced potency and oral bioavailability. Modifications in the chemical scaffold improved binding affinity to EZH2 mutants (e.g., A667G) while reducing off-target effects . Its IC50 for EZH2(A667G) is 4 nM, demonstrating superior selectivity compared to first-generation inhibitors like GSK126 (IC50: 9.9 nM) .
Q. How is the IC50 value of this compound experimentally validated, and what methodological considerations ensure reproducibility?
IC50 determination typically employs biochemical assays measuring EZH2 enzymatic activity inhibition. For example, TR-FRET (time-resolved fluorescence resonance energy transfer) or radioactive methyltransferase assays are used with recombinant EZH2/SUZ12/EED complexes. In cellular models like Pfeffiera lymphoma cells, this compound shows an IC50 of 6 nM, validated via H3K27me3 reduction using Western blot or flow cytometry . Critical factors include maintaining consistent ATP concentrations, substrate purity, and normalizing to cell viability controls to avoid confounding cytotoxicity .
Q. Why are there discrepancies in reported IC50 values (4 nM vs. 6 nM) for this compound across studies?
Variations arise from experimental models:
- Biochemical assays (4 nM): Use purified EZH2(A667G) mutants under standardized conditions .
- Cellular assays (6 nM): Reflect bioavailability and intracellular target engagement in Pfeffiera cells, influenced by membrane permeability and metabolic stability . Researchers should contextualize IC50 values by specifying assay type, cell line, and normalization methods to enable cross-study comparisons .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different lymphoma subtypes?
Differential efficacy may stem from tumor-specific factors:
- EZH2 mutation status : A667G or Y641N mutants show heightened sensitivity .
- Compensatory pathways : Upregulation of EZH1 or other methyltransferases may reduce response. Methodological solutions include:
- Multi-omics profiling (RNA-seq, ChIP-seq) to correlate H3K27me3 reduction with transcriptional changes.
- Combinatorial screens testing this compound with BET inhibitors or HDAC inhibitors to overcome resistance .
Q. What experimental design principles are critical for in vivo validation of this compound’s antitumor activity?
Key considerations:
- Pharmacokinetics : Optimize dosing schedules based on half-life (oral bioavailability is critical for sustained target inhibition) .
- Animal models : Use patient-derived xenografts (PDX) with EZH2 mutations to mirror clinical heterogeneity.
- Biomarkers : Quantify H3K27me3 in tumor biopsies via immunohistochemistry or mass spectrometry to confirm target engagement .
- Toxicity monitoring : Assess hematopoietic and hepatic toxicity, common with EZH2 inhibitors, via CBC and liver enzyme assays .
Q. What strategies mitigate off-target effects of this compound in epigenetic studies?
- Chemical proteomics : Use affinity-based pulldown assays with this compound-coupled beads to identify non-EZH2 binding partners .
- Isoform selectivity assays : Test against EZH1 and other methyltransferases (e.g., G9a, SETD8) to rule out cross-reactivity .
- CRISPR validation : Knock out EZH2 in cell lines to confirm that phenotypic changes (e.g., differentiation, apoptosis) are EZH2-dependent .
Q. How can computational methods enhance the optimization of this compound derivatives?
- Molecular dynamics simulations : Model this compound binding to EZH2’s SAM pocket to predict mutations that confer resistance (e.g., A677G) .
- QSAR modeling : Correlate structural features (e.g., substituent electronegativity) with potency to guide synthetic modifications .
- Docking studies : Compare binding poses of this compound with clinical-stage inhibitors (e.g., tazemetostat) to identify regions for improving selectivity .
Q. Data Analysis and Interpretation
Q. How should researchers analyze transcriptomic data from this compound-treated cells to distinguish on-target from off-target effects?
- Pathway enrichment analysis : Focus on PRC2-regulated genes (e.g., HOX clusters, CDKN2A) using tools like GSEA.
- Integration with ChIP-seq : Overlap differentially expressed genes with H3K27me3 peaks to confirm direct regulation .
- Comparison with EZH2-KO models : Validate specificity by correlating gene expression changes with CRISPR/Cas9-mediated EZH2 knockout data .
Q. What statistical approaches are recommended for assessing synergy in this compound combination therapies?
- Bliss independence or Loewe additivity models : Quantify synergy scores for drug pairs (e.g., this compound + venetoclax) .
- Dose-matrix screening : Use a 5x5 concentration grid to identify synergistic ratios.
- Mechanistic deconvolution : Apply phosphoproteomics or RNA-seq to dissect pathway crosstalk (e.g., BCL2 suppression enhancing apoptosis) .
Q. Reproducibility and Ethical Considerations
Q. How can researchers ensure reproducibility when publishing this compound findings?
- Deposit raw data : Share dose-response curves, uncropped Western blots, and sequencing reads in public repositories (e.g., EMBL-EBI’s BioStudies) .
- Detailed protocols : Specify assay conditions (e.g., serum concentration, passage number) to minimize variability .
- Independent validation : Collaborate with third-party labs to confirm key results, adhering to ARRIVE guidelines for preclinical studies .
Q. What ethical considerations apply to this compound research involving patient-derived samples?
- Informed consent : Ensure samples are obtained with IRB-approved protocols, detailing potential commercial use .
- Data anonymization : Encrypt genomic data to protect patient privacy, following GDPR or HIPAA standards .
- Conflict of interest disclosure : Declare funding sources (e.g., industry partnerships) to maintain transparency .
Properties
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(oxan-4-yl)amino]-2-(1-propan-2-ylpiperidin-4-yl)-1-benzofuran-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48N4O4/c1-7-26-29(38(8-2)25-11-15-41-16-12-25)19-31-27(18-30(42-31)24-9-13-37(14-10-24)21(3)4)32(26)34(40)35-20-28-22(5)17-23(6)36-33(28)39/h17-19,21,24-25H,7-16,20H2,1-6H3,(H,35,40)(H,36,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWVSLBALKNFJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C1N(CC)C3CCOCC3)OC(=C2)C4CCN(CC4)C(C)C)C(=O)NCC5=C(C=C(NC5=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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